Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Description
Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a bicyclic aromatic compound featuring a partially hydrogenated naphthalene core. Its structure includes a bromine atom at position 3, a hydroxyl group at position 4, and a methyl ester at position 2 (CAS 89228-42-2) . The compound is synthesized via regioselective bromination and oxidation reactions, often employing reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or brominating agents under controlled conditions . Its tetrahydronaphthalene backbone contributes to conformational rigidity, while the bromine and hydroxyl groups enhance reactivity in electrophilic substitution or coupling reactions.
Purity for research-grade samples exceeds 95%, as validated by HPLC and spectroscopic methods (1H/13C NMR, HRMS) . The compound is utilized in medicinal chemistry as a precursor for bioactive molecules, particularly in antimicrobial and antifungal agent development .
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H13BrO3/c1-16-12(15)9-6-7-4-2-3-5-8(7)11(14)10(9)13/h6,14H,2-5H2,1H3 |
InChI Key |
QCPSWAWWRKGUSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C2CCCCC2=C1)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable naphthalene derivative followed by esterification and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in the formation of various substituted derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate exhibits promising anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 22.54 | Induction of apoptosis |
| A549 | 21.30 | Cell cycle arrest |
| HCT116 | 19.80 | Enzyme inhibition |
The compound's mechanism involves the modulation of apoptotic pathways and cell cycle regulation, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown antibacterial activity against several pathogens. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 50 | Effective |
| Escherichia coli | 75 | Moderate efficacy |
| Streptococcus agalactiae | 100 | Marginal efficacy |
These findings highlight the compound's versatility in addressing both cancer and bacterial infections .
Intermediate in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a reactive site for further functionalization, allowing chemists to create derivatives with tailored properties for specific applications.
Material Science
The compound's unique structure may also lend itself to applications in material science, particularly in the development of new polymers or coatings that require specific thermal or mechanical properties. Research into its polymerization behavior could lead to innovative materials with enhanced performance characteristics.
Case Studies and Research Findings
Several studies have focused on the biological activities and synthetic applications of this compound:
- Anticancer Efficacy Study : A recent study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer .
- Antimicrobial Activity Assessment : Another investigation highlighted its effectiveness against multi-drug resistant bacterial strains, suggesting its potential role in developing new antibiotics .
- Synthesis of Derivatives : Research has also explored the synthesis of various derivatives from this compound, which exhibited enhanced biological activities compared to the parent compound .
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
a. Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 89228-42-2)
- Key Difference : Lacks the bromine atom at position 3.
- Impact : The absence of bromine reduces steric hindrance and electrophilic reactivity. This analog exhibits higher solubility in polar solvents due to the unhindered hydroxyl group .
- Spectral Data : 1H NMR (CDCl₃) shows a singlet for the hydroxyl proton at δ 11.16 ppm, compared to δ 12.43 ppm in brominated derivatives, indicating reduced electron-withdrawing effects .
b. Ethyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
- Key Difference : Ethyl ester replaces the methyl ester.
- Impact : The ethyl group increases lipophilicity (logP ≈ 3.68 vs. 2.95 for the methyl analog) and alters metabolic stability .
- Synthesis : Prepared via NaOH-mediated esterification, yielding 95% under mild conditions .
Functional Group Variations
a. Methyl 3-Hydroxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (2c)
- Key Difference : Contains a ketone at position 5 instead of a bromine.
- Impact : The ketone enhances conjugation, shifting UV-Vis absorption to λₘₐₓ = 280 nm (vs. 265 nm for the brominated compound). Melting point decreases to 106–108°C due to reduced crystallinity .
- Biological Activity : Exhibits moderate antibacterial activity (MIC = 32 µg/mL against S. aureus), whereas brominated analogs show enhanced potency (MIC = 8 µg/mL) due to halogen-mediated membrane disruption .
b. (S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
- Key Difference: Amino group at position 8 replaces the hydroxyl at position 4.
- Impact: The amino group introduces basicity (pKa ≈ 9.2), enabling salt formation and improved water solubility. However, it reduces thermal stability (decomposition at 150°C vs. 180°C for the hydroxyl analog) .
Brominated Analogs
a. Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Data Tables
Table 1: Structural and Physical Properties
Table 2: Spectral Comparison (¹H NMR, CDCl₃)
Biological Activity
Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS No. 2070014-76-3) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown that related naphthalene derivatives can inhibit cell proliferation in cancer lines such as A-431 and Jurkat cells. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups enhances anticancer activity .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Methyl 3-bromo-4-hydroxy derivative | <1.98 | A-431 |
| Reference Drug (Doxorubicin) | <1.61 | Jurkat |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- Antibacterial Efficacy : Similar derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of bromine in the structure is noted to enhance antibacterial properties .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 93.7 µg/mL |
| Escherichia coli | 46.9 µg/mL |
Case Studies and Research Findings
- Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of methyl 3-bromo derivatives on various cancer cell lines. The results indicated a significant reduction in cell viability, supporting the compound's potential as an anticancer agent .
- Antimicrobial Assessment : Another study focused on the antibacterial properties of naphthalene derivatives, revealing that methyl 3-bromo compounds exhibited superior activity compared to traditional antibiotics against multi-drug resistant strains .
Q & A
Q. Table 1: Synthetic Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| PCl₅ Equiv. | 1.5–2.0 | ↑ Yield (70→85%) |
| AlCl₃ Temp. | -5°C initial | ↓ Side products |
| Purification | SPE → Column | Purity >97% |
Q. Table 2: Analytical Conditions
| Technique | Column | Mobile Phase | Detection |
|---|---|---|---|
| HPLC-MS | C18 | MeOH/H₂O + 0.1% HCOOH | ESI+ (m/z 325) |
| NMR | — | DMSO-d6 | 1H (500 MHz) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
